trans-2-Aminocyclohexanecarbonitrile hydrochloride salt
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Overview
Description
Molecular Structure Analysis
The molecular structure of trans-2-Aminocyclohexanecarbonitrile hydrochloride salt consists of a cyclohexane ring with an amino group and a carbonitrile group attached to the second carbon atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Scientific Research Applications
Synthesis of Alicyclic Amino Alcohols
Trans-2-Aminocyclohexanecarbonitrile hydrochloride salt serves as a key intermediate in the synthesis of alicyclic amino alcohols. This process includes the preparation of various trans-2-aminomethylcycloalkanols through reductive alkylation, demonstrating the compound's versatility in organic synthesis (Fülöp et al., 1991).
Inversion Reactions for Stereochemical Control
The compound plays a role in inversion reactions of trans-2-acylaminocyclanols with thionyl chloride, which is crucial for achieving stereochemical control in synthesizing various cyclohexanol derivatives (Bannard et al., 1971).
Pharmaceutical Intermediate Synthesis
It is utilized in the optimized synthetic process of pharmaceutical intermediates, such as Velneperit. The key step involves Na2WO4/H2O2 oxidation, showcasing its significance in developing efficient pharmaceutical manufacturing processes (Oda et al., 2015).
Optical Resolution of Cyclohexanes
The compound is integral in the optical resolution of trans-2-aminocyclohexanecarboxylic acids and derivatives, illustrating its importance in producing optically active cyclohexanes for various applications (Nohira et al., 1970).
Synthesis of β-Amino Acids
It is also critical in synthesizing enantiomerically pure β-amino acids, acting as a building block for helical β-peptides, highlighting its role in peptide synthesis and drug development (Berkessel et al., 2002).
Conformational Studies in Chemistry
This compound is used in conformational studies, such as investigating the conformations of cyanohydrins of cyclohexanone derivatives, contributing to our understanding of molecular structures and interactions (Batuev et al., 1961).
Synthesis of Antidotes
It is employed in synthesizing antidotes for anticholinesterase poisoning, emphasizing its potential in developing critical medical treatments (Bannard & Parkkari, 1970).
Taurine Analogue Preparation
The compound is instrumental in the preparation of taurine analogues from alkenes, illustrating its utility in synthesizing biologically significant molecules (Machetti et al., 2000).
pH-Triggered Conformational Control
Its protonation leads to significant conformational changes, making it useful for pH-induced conformational switching in crown ethers and podands, highlighting its applications in supramolecular chemistry (Samoshin et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
(1R,2R)-2-aminocyclohexane-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-4,9H2;1H/t6-,7+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEUIYULCKXPPX-UOERWJHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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